Difluoromethyl trifluoromethanesulfonate
Overview
Description
Difluoromethyl trifluoromethanesulfonate is an organic compound with the chemical formula CF3SO2OCH2F . It is a colorless to yellow liquid with a strong pungent odor . It is widely used as a catalyst and acid catalyst with strong acid participation in organic synthesis .
Molecular Structure Analysis
The molecular formula of Difluoromethyl trifluoromethanesulfonate is C2HF5O3S . The molecular weight is 200.09 g/mol . The InChIKey is DAANAKGWBDWGBQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Difluoromethyl trifluoromethanesulfonate is used in the nucleophilic trifluoromethoxylation reactions . Upon attempted purification, it decomposes to CF4, COF2, SeO2, and H2O .Physical And Chemical Properties Analysis
Difluoromethyl trifluoromethanesulfonate is a colorless to yellow liquid with a strong pungent odor . The molecular weight is 200.09 g/mol . The exact mass is 199.95665587 g/mol . The topological polar surface area is 51.8 Ų .Scientific Research Applications
Catalysis in Organic Synthesis :Difluoromethyl trifluoromethanesulfonate is used as a catalyst in organic synthesis. For instance, scandium trifluoromethanesulfonate is a highly active Lewis acid catalyst used in the acylation of alcohols with acid anhydrides and in the esterification of alcohols by carboxylic acids. This catalyst is especially effective in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Organic Synthesis and Electrophilic Reactions :Trifluoromethanesulfonic acid, closely related to difluoromethyl trifluoromethanesulfonate, plays a crucial role in electrophilic aromatic substitution reactions, the formation of carbon-carbon and carbon-heteroatom bonds, and in syntheses of carboand heterocyclic structures (Kazakova & Vasilyev, 2017). Additionally, trifluoromethanesulfonic (triflic) acid serves as an excellent catalyst in 5-endo cyclization reactions to form pyrrolidines and other polycyclic systems (Haskins & Knight, 2002).
Applications in Vinyl and Aryl Triflates Synthesis :The synthesis and applications of vinyl and aryl trifluoromethanesulfonates (triflates), which are easily prepared from carbonyl compounds and phenols, are significant. They are used in cross-coupling reactions with organo-metallics and in addition reactions to alkenes and alkynes, with specific applications in natural product synthesis (Ritter, 1993).
Medicinal Chemistry and Material Science :Derivatives of tetrafluoroethane β-sultone, related to difluoromethyl trifluoromethanesulfonate, are employed as versatile difluoromethylation and trifluoromethylation reagents. These derivatives have applications in the design of drug candidates and the synthesis of novel functional materials (Zhang et al., 2014).
Friedel-Crafts Alkenylation Reactions :Metal trifluoromethanesulfonates are catalysts in Friedel-Crafts alkenylation of arenes using alkynes, leading to the formation of 1,1-diarylalkenes. These reactions occur through an alkenyl cation intermediate (Tsuchimoto et al., 2000).
Aminolysis of 1,2-Epoxides :Lanthanide(III) trifluoromethanesulfonates, such as Yb(OTf)3, Nd(OTf)3, and Gd(OTf)3, are highly efficient catalysts for the aminolysis of 1,2-epoxides, producing β-amino alcohols with high selectivity and yield (Chini et al., 1994).
Synthetic Applications in Click Chemistry :Trifluoromethyl trifluoromethanesulfonate has been employed as an effective reservoir of difluorophosgene in click chemistry applications for the preparation of urea derivatives, heterocycles, and carbamoyl fluorides. This method offers rapid, efficient, selective, and versatile reactions (Song et al., 2019).
Acid-Catalyzed Reactions :Trifluoromethanesulfonic acid is a superior catalyst for acylation, demonstrating unique controllability in C-acylation and/or O-acylation reactions (Tachrim et al., 2017).
Safety And Hazards
Future Directions
Fluorination and fluoroalkylation, which introduce a trifluoromethyl, difluoromethyl, or monofluoromethyl group, are the major strategies used for the construction of carbon–fluorine bonds and fluorinated carbon–carbon bonds . The pharmaceutical industry relies on fluorination and fluoroalkylation methods, and pressure is mounting to make these processes more environmentally friendly . Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .
properties
IUPAC Name |
difluoromethyl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF5O3S/c3-1(4)10-11(8,9)2(5,6)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAANAKGWBDWGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OS(=O)(=O)C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015841 | |
Record name | difluoromethyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoromethyl trifluoromethanesulfonate | |
CAS RN |
1885-46-7 | |
Record name | difluoromethyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Difluoromethyl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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